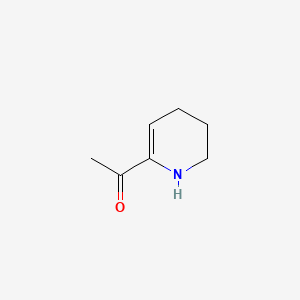

2-Acetyl-1,4,5,6-tetrahydropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

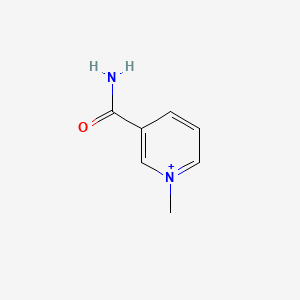

2-Acetyl-1,4,5,6-tetrahydropyridine (2-APT) is a chemical compound that is commonly used in scientific research. It is a heterocyclic organic compound that is derived from pyridine. The compound has a unique structure and properties that make it useful in various scientific applications.

Scientific Research Applications

Stabilization in Flavor Formulations

2-Acetyl-1,4,5,6-tetrahydropyridine (ATHP), along with related compounds, is recognized as a potent odorant in various food products. However, its commercial use in flavor formulations has been limited due to its instability. Research by Fang and Cadwallader (2014) demonstrated a novel method for stabilizing these odorants in dry powder form by coordinating them to zinc ions. This method successfully maintained the stability and potency of ATHP, potentially enabling its commercial application as a flavoring agent in the food industry (Fang & Cadwallader, 2014).

High-Throughput Quantitation in Food Products

Bösl, Dunkel, and Hofmann (2021) developed a high-throughput method for quantifying ATHP and similar compounds in food products using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for diverse food products and beverages, allowing precise measurement of these flavor compounds at their odor threshold levels (Bösl et al., 2021).

Analysis in Wine for Off-Flavour Detection

Hayasaka (2019) introduced a method using high-performance liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry (HPLC-APCI-MS/MS) for quantifying ATHP in wine. This method is essential for detecting the 'mousy off-flavour' in wines, a significant quality control measure in the wine industry (Hayasaka, 2019).

Antioxidant and Antimicrobial Properties

Research by Lawung et al. (2009) highlighted the antioxidant and antimicrobial properties of tetrahydropyridines, including compounds similar to ATHP. Their study identified new antioxidants and antimicrobials, offering potential for development in medicinal applications (Lawung et al., 2009).

Future Directions

Future research could focus on the synthesis of novel tetrahydropyridine (THP) derivatives using solid-supported catalysts, specifically nano-sphere silica sulfuric acid (NS-SSA) . Additionally, structure-activity relationship (SAR) studies of newly reported THP derivatives could shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of 2-Acetyl-1,4,5,6-tetrahydropyridine can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2,5-dimethylpyridine", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: 2,5-dimethylpyridine is reacted with acetic anhydride in the presence of sulfuric acid to form 2-acetyl-2,5-dimethylpyridine.", "Step 2: The resulting product from step 1 is then reacted with sodium acetate in ethanol to form 2-acetyl-1,4,5,6-tetrahydropyridine.", "Step 3: The final product is purified through recrystallization or column chromatography." ] } | |

| 25343-57-1 | |

Molecular Formula |

C7H11NO |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

1-(1,2,3,4-tetrahydropyridin-2-yl)ethanone |

InChI |

InChI=1S/C7H11NO/c1-6(9)7-4-2-3-5-8-7/h3,5,7-8H,2,4H2,1H3 |

InChI Key |

AHPCQXAENSRYAS-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CCCCN1 |

Canonical SMILES |

CC(=O)C1CCC=CN1 |

synonyms |

6-acetyl-1,2,3,4-tetrahydropyridine 6-ATHP cpd |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism behind the formation of 2-Acetyltetrahydropyridine in food?

A1: 2-Acetyltetrahydropyridine primarily forms through the Maillard reaction. [, , ] This complex sequence of reactions occurs between reducing sugars, such as glucose, and amino acids, specifically proline in the case of ATHP.

Q2: Which specific intermediates are crucial for the formation of ATHP in the Maillard reaction?

A2: Research has identified 1-pyrroline and hydroxy-2-propanone as key intermediates in ATHP formation. [] Additionally, 2-(1-hydroxy-2-oxo-propyl)pyrrolidine has been identified as a key precursor, with boiling this compound in aqueous solution leading to significant ATHP generation. [, ]

Q3: Can the choice of sugar influence ATHP formation?

A3: While glucose is commonly studied, the type of sugar can influence the yield and profile of Maillard reaction products. [] Further research is needed to ascertain the specific influence of different sugars on ATHP formation.

Q4: How does the heating method impact ATHP formation?

A4: The heating method significantly impacts aroma compound formation. Studies have shown that high hydrostatic pressure processing can minimize ATHP formation while enhancing other Maillard products. [] In contrast, dry-heating and aqueous heating generate different profiles of ATHP and related odorants. []

Q5: In which food products is 2-Acetyltetrahydropyridine most commonly found?

A5: ATHP significantly contributes to the aroma of various thermally processed foods, including:

- Popcorn: Identified as one of the primary odorants. []

- Corn Tortillas & Chips: Identified as a major volatile component. [, ]

- Wheat Bread Crust: Present alongside its analog, 2-acetyl-1-pyrroline. []

- Roasted Duck Liver: Identified as a key aroma compound. []

- Oat Pastry: Significantly increases in concentration during the toasting process. [, ]

- Roasted Peanuts: Identified along with its analog, 2-propionyl-1-pyrroline. []

Q6: Does the presence of other compounds influence the perception of the "roasty" aroma attributed to ATHP?

A6: Yes, the overall aroma profile results from the complex interplay of multiple odor-active compounds. For example, in popcorn, ATHP acts synergistically with 2-acetyl-1-pyrroline, (E,E)-2,4-decadienal, and 2-furfurylthiol to create the characteristic aroma. [] Similarly, in oat pastry, vanillin, 3-(methylthio)propanal, and other potent odorants contribute to the overall sensory experience. []

Q7: What is the molecular formula and weight of 2-Acetyltetrahydropyridine?

A7: The molecular formula of ATHP is C7H11NO, and its molecular weight is 125.17 g/mol.

Q8: Does 2-Acetyltetrahydropyridine exist in different isomeric forms?

A8: Yes, ATHP exists as a mixture of two tautomers, which are isomers that can interconvert by relocating a hydrogen atom and a double bond. [] These tautomers exhibit distinct aroma characteristics and chromatographic behavior.

Q9: How can the structure of ATHP be confirmed?

A9: Spectroscopic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared Spectroscopy (GC-IR) are routinely employed to identify and confirm the structure of ATHP. [] High-resolution mass spectrometry can further differentiate the tautomers and provide unambiguous structure assignments. []

Q10: Can microorganisms produce 2-Acetyltetrahydropyridine, and if so, which ones?

A10: Yes, certain microorganisms found in food and beverages can produce ATHP. These include:

- Brettanomyces Yeast: Specifically Brettanomyces bruxellensis is known to produce ATHP, potentially from lysine, and contribute to mousy off-flavor in wine. [, , , ]

- Lactobacillus Bacteria: Several Lactobacillus species, particularly heterofermentative ones, are implicated in ATHP production in wine and other fermented products. [, , ]

Q11: What conditions favor microbial production of ATHP in wine?

A11: Several factors can influence microbial ATHP production in wine:

- Presence of Precursors: The availability of lysine, ornithine, ethanol, and fermentable carbohydrates like fructose can stimulate ATHP production by certain microbes. [, ]

- Microbial Species and Strain: The specific species and even strain of Lactobacillus and Brettanomyces can significantly impact the amount of ATHP produced. [, ]

Q12: How does the presence of ATHP affect the quality of wine?

A13: ATHP, along with other N-heterocycles like 2-ethyltetrahydropyridine (ETPY) and 2-acetyl-1-pyrroline (ACPY), contributes to a sensory defect in wine known as "mousy" off-flavor. [, ] This off-flavor is considered undesirable and can negatively impact wine quality.

Q13: Are there methods to control or prevent the formation of ATHP by microorganisms in wine?

A13: Winemakers employ various strategies to mitigate the risk of ATHP formation:

- Microbial Control: Careful selection of malolactic fermentation starter cultures with low ATHP-producing potential can minimize the risk. []

- Monitoring and Early Detection: Early detection of Brettanomyces contamination through methods like PCR can enable timely interventions to prevent spoilage. []

Q14: How is 2-Acetyltetrahydropyridine synthesized in a laboratory setting?

A15: Several methods have been developed for the synthesis of ATHP, often starting from readily available compounds like pipecolinic acid. [] These syntheses can involve multiple steps and provide insights into potential formation pathways in food.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8-Dimethyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1211870.png)

![2-[4-(2,2-Difluorocyclopropyl)phenoxy]-2-methylpropanoic acid](/img/structure/B1211871.png)